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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethoxy)phenol

CAS No.: 139625-85-7

Cat. No.: B176953 Get Quote

Executive Summary
2-Chloro-5-(trifluoromethoxy)phenol (CAS: 139625-85-7) is a specialized fluorinated

aromatic building block critical to modern medicinal chemistry and agrochemical synthesis.[1]

Distinguished by the presence of a trifluoromethoxy group (–OCF₃), this compound offers a

unique combination of lipophilicity, metabolic stability, and electronic modulation.

The –OCF₃ moiety acts as a "super-halogen," providing strong electron-withdrawing effects

(Hammett σp ≈ 0.35) while enhancing membrane permeability due to its high lipophilicity

(Hansch π ≈ 1.04). The positioning of the chlorine atom at the ortho position relative to the

hydroxyl group, combined with the meta-positioned –OCF₃ group, creates a scaffold primed for

diverse functionalization, including nucleophilic substitutions and transition-metal-catalyzed

cross-couplings.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
The following table consolidates the core identification data and physical properties derived

from experimental and computational sources.
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Parameter Data

IUPAC Name 2-Chloro-5-(trifluoromethoxy)phenol

CAS Number 139625-85-7

Molecular Formula C₇H₄ClF₃O₂

Molecular Weight 212.55 g/mol

SMILES Oc1c(Cl)cc(OC(F)(F)F)cc1

InChI Key SUIZARUATMVYRT-UHFFFAOYSA-N

Appearance Colorless to pale yellow liquid

Boiling Point ~85–90 °C at 10 mmHg (Estimated)

Acidity (pKa)
~8.5 (Enhanced acidity vs. Phenol due to

EWGs)

LogP ~2.9 (High lipophilicity)

Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-5-(trifluoromethoxy)phenol presents a classic regioselectivity

challenge in aromatic substitution. The primary route involves the chlorination of 3-

(trifluoromethoxy)phenol.

The Regioselectivity Challenge
The precursor, 3-(trifluoromethoxy)phenol, contains two directing groups:

Hydroxyl (-OH): Strongly activating, ortho/para directing.

Trifluoromethoxy (-OCF₃): Deactivating, ortho/para directing.

The -OH group dominates the orientation.

Para to -OH (Position 4): Sterically accessible and electronically favored. This yields the 4-

chloro isomer (Major impurity).[2]
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Ortho to -OH (Position 2 or 6):

Position 2: Flanked by -OH and -H. (Note: In the precursor, this is position 6 relative to the

original numbering, but becomes position 2 in the product nomenclature).

Position 6: Flanked by -OH and -OCF₃. Sterically crowded.

The target compound, 2-Chloro-5-(trifluoromethoxy)phenol, corresponds to chlorination at

the position ortho to the hydroxyl group (and para to the -OCF₃ group).

Protocol: Controlled Chlorination with Sulfuryl Chloride
This protocol utilizes sulfuryl chloride (SO₂Cl₂) due to its ease of handling and ability to be

controlled via temperature to minimize polychlorination.

Reagents:

3-(Trifluoromethoxy)phenol (1.0 eq)

Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

Diisopropylamine (0.1 eq, optional catalyst to modulate selectivity)

Step-by-Step Methodology:

Preparation: Dissolve 3-(trifluoromethoxy)phenol in anhydrous DCM (5 mL/mmol) in a round-

bottom flask equipped with a drying tube and magnetic stirrer.

Cooling: Cool the solution to 0°C using an ice bath. Low temperature is critical to favor

mono-chlorination and improve regioselectivity.

Addition: Add SO₂Cl₂ dropwise over 30 minutes. The slow addition prevents localized high

concentrations of the chlorinating agent, reducing the risk of di-chlorinated byproducts (e.g.,

2,4-dichloro analog).
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC or GC-MS.

Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize HCl

byproducts.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate in vacuo.

Purification (Critical): The crude oil will contain a mixture of the 4-chloro (major) and 2-chloro

(target) isomers.

Separation: Use fractional distillation under reduced pressure or high-performance flash

chromatography (Silica gel, Hexane/EtOAc gradient). The 2-chloro isomer typically

elutes/boils slightly differently due to intramolecular hydrogen bonding (OH···Cl).

Visualization of Synthesis Logic
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Figure 1: Synthetic pathway highlighting the regioselectivity bifurcation during chlorination.

Reactivity & Applications in Drug Discovery
Once isolated, 2-Chloro-5-(trifluoromethoxy)phenol serves as a versatile scaffold. Its

reactivity profile is defined by the orthogonal functional groups: the phenolic hydroxyl and the

aryl chloride.

Functionalization Strategies
O-Alkylation/Acylation: The phenolic proton is acidic (pKa ~8.5). Treatment with weak bases

(K₂CO₃) allows for rapid etherification (e.g., with alkyl halides) to generate ether-linked
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pharmacophores.

Suzuki-Miyaura Coupling: The aryl chloride at the 2-position is sterically hindered but

reactive under palladium catalysis using electron-rich ligands (e.g., SPhos, XPhos). This

allows the installation of biaryl systems.

Nucleophilic Aromatic Substitution (SɴAr): While the ring is not strongly electron-deficient

enough for facile SɴAr with weak nucleophiles, the presence of the -OCF₃ and -Cl groups

allows for substitution under forcing conditions or with strong nucleophiles if an additional

electron-withdrawing group (e.g., Nitro) is introduced.

Bioisosteric Utility
The trifluoromethoxy group is often employed as a bioisostere for chlorine or trifluoromethyl

groups.

Conformational Bias: The -OCF₃ group prefers to lie orthogonal to the aromatic ring,

influencing the binding pose of the molecule in enzyme active sites.

Metabolic Blockade: Placing the -Cl and -OCF₃ groups blocks metabolic hotspots (positions

2 and 5), extending the half-life (

) of the drug candidate.

Reactivity Workflow Diagram
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Figure 2: Divergent synthesis capabilities utilizing the orthogonal reactivity of the phenol and

aryl chloride.

Safety & Handling (MSDS Summary)
Researchers must adhere to strict safety protocols when handling this compound.

Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocol:

Always handle in a fume hood to avoid inhalation of vapors.

Wear nitrile gloves and chemical safety goggles.

Avoid contact with strong oxidizing agents.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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